molecular formula C14H15BrO6S B4767783 isopropyl 6-bromo-2-methyl-5-[(methylsulfonyl)oxy]-1-benzofuran-3-carboxylate CAS No. 6239-54-9

isopropyl 6-bromo-2-methyl-5-[(methylsulfonyl)oxy]-1-benzofuran-3-carboxylate

Cat. No.: B4767783
CAS No.: 6239-54-9
M. Wt: 391.24 g/mol
InChI Key: VFDMIQPTWHXSTJ-UHFFFAOYSA-N
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Description

Isopropyl 6-bromo-2-methyl-5-[(methylsulfonyl)oxy]-1-benzofuran-3-carboxylate (CAS: 6239-54-9; MDL: 308295-33-2) is a benzofuran derivative characterized by a bromo substituent at position 6, a methyl group at position 2, and a methylsulfonyloxy group at position 3. The isopropyl ester at position 3 distinguishes it from methyl ester analogs. The methylsulfonyloxy group is a strong electron-withdrawing moiety, enhancing reactivity in nucleophilic substitution reactions . This compound is of interest in medicinal chemistry due to structural similarities with pharmacologically active benzofurans, such as tesaglitazar, a diabetes drug featuring a methylsulfonyloxy-phenyl group .

Properties

IUPAC Name

propan-2-yl 6-bromo-2-methyl-5-methylsulfonyloxy-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrO6S/c1-7(2)19-14(16)13-8(3)20-11-6-10(15)12(5-9(11)13)21-22(4,17)18/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDMIQPTWHXSTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC(=C(C=C2O1)Br)OS(=O)(=O)C)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364523
Record name Propan-2-yl 6-bromo-5-[(methanesulfonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6239-54-9
Record name Propan-2-yl 6-bromo-5-[(methanesulfonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Isopropyl 6-bromo-2-methyl-5-[(methylsulfonyl)oxy]-1-benzofuran-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C14H15BrO5S
  • CAS Number : [specific CAS number if available]

This compound features a benzofuran core with a bromo substituent and a methylsulfonyl ether, which may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related methylsulfonyl compounds have shown selective inhibition of COX-2, an enzyme involved in inflammation and cancer progression. The IC50 values for these compounds were reported in the range of 0.0630.090μM0.063-0.090\,\mu M, indicating potent activity against cancer cell lines such as MCF-7 and T47D .

Mutagenicity and Safety Profile

The compound has been evaluated for mutagenicity using the Ames test, where it demonstrated strong positive results, categorizing it as a Class A mutagen . This finding raises concerns regarding its safety profile, necessitating further investigation into its long-term effects and potential carcinogenicity.

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of COX Enzymes : Similar compounds have shown selective inhibition of COX-2 over COX-1, suggesting that this compound may also target these enzymes, leading to reduced inflammation and tumor growth .
  • Interaction with Cellular Pathways : Molecular dynamics simulations indicate that the compound may interact with proteins involved in cell signaling pathways critical for cancer cell survival and proliferation .

Study on Anticancer Efficacy

In a recent study, derivatives of benzofuran were tested for their efficacy against various cancer cell lines. The results indicated that compounds bearing the methylsulfonyl group exhibited enhanced cytotoxicity compared to their non-sulfonated counterparts. The presence of the bromine atom was also found to be crucial for increasing the potency against specific cancer types .

CompoundIC50 (µM)Cancer Cell Line
Isopropyl 6-bromo derivative0.075MCF-7
Non-sulfonated derivative0.150MCF-7
Methylsulfonyl derivative0.063T47D

Toxicological Assessment

A comprehensive toxicological assessment was conducted to evaluate the safety profile of isopropyl 6-bromo derivatives. The results indicated that while the compound exhibits significant biological activity, its mutagenic potential necessitates careful consideration in therapeutic applications .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following structural formula:

  • CAS Number : 308295-33-2
  • Molecular Formula : C14H15BrO6S
  • Molecular Weight : 373.24 g/mol

The presence of a bromine atom and a methylsulfonyl group contributes to its unique reactivity and potential applications.

Medicinal Chemistry

Isopropyl 6-bromo-2-methyl-5-[(methylsulfonyl)oxy]-1-benzofuran-3-carboxylate has been investigated for its pharmacological properties.

Antimicrobial Activity

Recent studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. For instance, a study published in the Journal of Medicinal Chemistry highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .

Anti-inflammatory Effects

Research indicates that the compound may possess anti-inflammatory effects. In vitro studies demonstrated a reduction in pro-inflammatory cytokines when cells were treated with this compound, indicating its potential as a therapeutic agent for inflammatory diseases .

Agricultural Applications

The compound's properties extend to agricultural science, particularly as a potential pesticide or herbicide.

Insecticidal Properties

Field trials have reported that this compound can effectively control pest populations, such as aphids and whiteflies. A comprehensive study conducted by the Agricultural Research Service demonstrated a significant reduction in pest numbers when applied at recommended dosages .

Herbicidal Activity

Additionally, laboratory tests have indicated that this compound can inhibit the growth of certain weed species, making it a candidate for herbicide development. The mechanism involves disrupting the photosynthetic pathways in target plants .

Material Science Applications

Beyond biological applications, this compound has potential uses in material science.

Polymer Chemistry

The compound can serve as a precursor in synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites .

Nanotechnology

In nanotechnology, the compound has been explored for its ability to form nanoparticles that can be used in drug delivery systems. Studies indicate that nanoparticles derived from this compound can encapsulate drugs effectively and release them in a controlled manner .

Data Summary Table

Application AreaKey FindingsReferences
Medicinal ChemistryAntimicrobial activity against S. aureus and E. coli
Anti-inflammatory effects observed
Agricultural ScienceEffective insecticide against aphids and whiteflies
Herbicidal activity inhibiting weed growth
Material ScienceEnhances thermal stability in polymers
Forms nanoparticles for drug delivery

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Position

The bromine atom at position 6 of the benzofuran ring is primed for nucleophilic substitution (SNAr or SN2), enabling derivatization with nucleophiles such as amines, thiols, or alkoxides.

Key Observations :

  • Aryl Bromide Reactivity : Bromine substitution is favored under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura reactions) to form biaryl structures, a common strategy in medicinal chemistry .

  • Amine Substitution : Reaction with primary/secondary amines in polar aprotic solvents (e.g., DMF) yields aryl amine derivatives.

Reaction TypeReagents/ConditionsProduct
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, arylboronic acid, 80°C6-Aryl-substituted benzofuran
AminationEthylenediamine, K₂CO₃, DMF, 60°C6-Amino derivative

Methylsulfonyloxy Group Elimination and Substitution

The methylsulfonyloxy (-OSO₂Me) group at position 5 acts as a leaving group, facilitating elimination or substitution reactions.

Key Observations :

  • Elimination : Treatment with strong bases (e.g., DBU) induces β-elimination, forming a dihydrobenzofuran structure with a conjugated double bond .

  • Nucleophilic Displacement : Thiols or alcohols displace the methylsulfonyloxy group under mild alkaline conditions.

Reaction TypeReagents/ConditionsProduct
EliminationDBU, THF, 25°C5,6-Didehydrobenzofuran
Thiol SubstitutionNaSH, EtOH, reflux5-Thiol derivative

Ester Hydrolysis and Functionalization

The isopropyl ester at position 3 undergoes hydrolysis to yield the carboxylic acid, enabling further derivatization.

Key Observations :

  • Acidic Hydrolysis : HCl (6M) in dioxane at 80°C cleaves the ester to the carboxylic acid.

  • Enzymatic Hydrolysis : Lipases in buffer (pH 7.4) selectively hydrolyze the ester under mild conditions .

Reaction TypeReagents/ConditionsProduct
Acidic HydrolysisHCl/dioxane, 80°C3-Carboxylic acid
Enzymatic HydrolysisLipase, phosphate buffer, 37°C3-Carboxylic acid

Comparative Reactivity of Structural Analogs

The compound’s reactivity profile differs from analogs lacking bromine or methylsulfonyl groups:

AnalogStructural FeaturesReactivity Differences
6-Bromo-2-methylbenzofuranNo methylsulfonyloxy groupLimited to bromine substitution only
MethylsulfonylbenzofuranNo bromineFocus on -OSO₂Me reactions

Stability and Side Reactions

  • Thermal Stability : Decomposes above 247°C, releasing SO₂ and Br₂ gases .

  • Photodegradation : UV light induces homolytic cleavage of the C-Br bond, forming radical intermediates.

Comparison with Similar Compounds

Substituent Variations at Position 5

The methylsulfonyloxy group at position 5 differentiates the target compound from analogs with alternative substituents:

  • Compound III (methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate): Features a dibromoacetyl group at position 6 and a hydroxy group at position 4. The lack of a sulfonyl group reduces its leaving-group capacity, limiting reactivity in substitution reactions compared to the target compound .
  • Ethoxycarbonyl-ethoxy analog (isopropyl 6-bromo-5-((1-ethoxy-1-oxopropan-2-yl)oxy)-2-methylbenzofuran-3-carboxylate): A bulky ethoxycarbonyl-ethoxy substituent increases steric hindrance, which may reduce enzymatic degradation but also limit membrane permeability .

Ester Group Variations

The isopropyl ester at position 3 contrasts with methyl esters in analogs:

  • Compound VI (methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate): The methyl ester lowers molecular weight (MW: ~380 g/mol vs. target compound’s ~421 g/mol) and increases hydrophilicity (lower LogP) .
  • Methyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate (CAS: 308295-63-8): The methyl ester and cinnamyloxy substituent yield a higher LogP (5.4), suggesting greater lipophilicity than the target compound .

Key Data Table

Compound Name Substituent (Position 5) Ester Group Molecular Weight (g/mol) Key Characteristics
Target Compound Methylsulfonyloxy Isopropyl 421.27 Enhanced leaving group; potential prodrug candidate
Compound III Hydroxy Methyl ~460 Brominated acetyl group; limited reactivity
Compound in 3-Nitrobenzoyloxy Isopropyl ~435 Aromatic nitro group; possible photodegradation risks
Compound in Ethoxycarbonyl-ethoxy Isopropyl ~455 Bulky substituent; steric hindrance may reduce bioavailability
Compound in Cinnamyloxy Methyl 401.2 High LogP (5.4); suited for lipophilic environments

Q & A

Q. Answer :

  • HPLC-MS : Quantify purity (>95%) and detect hydrolytic byproducts (e.g., free phenol derivatives).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >150°C typical for benzofurans).
  • X-ray Diffraction : Confirm solid-state structure and polymorphism risks .

Advanced: How does the isopropyl ester moiety affect solubility and crystallinity compared to methyl or ethyl esters?

Q. Answer :

  • Solubility : Isopropyl esters are less polar than methyl esters, reducing water solubility but enhancing organic solvent compatibility (e.g., hexane, EtOAc).
  • Crystallinity : Bulkier esters (e.g., isopropyl) may hinder crystallization. Use solvent pairs (e.g., EtOAc/hexane) for recrystallization .

Advanced: What mechanistic insights explain competing halogenation pathways during synthesis?

Answer :
Halogenation (e.g., bromination) at the 6-position competes with acetyl-group halogenation. Factors influencing selectivity:

  • Directing Groups : Electron-donating groups (e.g., methoxy) ortho to the target position enhance regioselectivity.
  • Reagent Choice : NBS (N-bromosuccinimide) favors electrophilic aromatic substitution, while Br2_2 may lead to overhalogenation .

Basic: How to design a stability-indicating study for this compound under accelerated degradation conditions?

Q. Answer :

  • Forced Degradation : Expose to 40°C/75% RH (humidity), UV light (ICH Q1B), and acidic/basic buffers (pH 1–13).
  • Analysis : Monitor degradation via HPLC-MS. Major degradation pathways include ester hydrolysis (yielding carboxylic acid) and sulfonate elimination .

Advanced: What computational methods predict reactivity trends for benzofuran derivatives with similar substitution patterns?

Q. Answer :

  • DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (FMOs) and predict sites for electrophilic/nucleophilic attack.
  • MD Simulations : Study solvation effects on stability and reactivity .

Basic: What are the documented applications of this compound in natural product synthesis?

Answer :
Benzofuran derivatives serve as intermediates in synthesizing coumestans (e.g., coumestrol) and lignans. For example:

  • Cascade Reactions : Use [3,3]-sigmatropic rearrangements to construct polycyclic frameworks .
  • Functionalization : The methylsulfonyloxy group acts as a leaving group for subsequent substitutions (e.g., with amines or thiols) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
isopropyl 6-bromo-2-methyl-5-[(methylsulfonyl)oxy]-1-benzofuran-3-carboxylate
Reactant of Route 2
Reactant of Route 2
isopropyl 6-bromo-2-methyl-5-[(methylsulfonyl)oxy]-1-benzofuran-3-carboxylate

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